Humalog

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Insulin lispro is a rapid-acting human insulin analog used primarily to manage blood glucose levels in individuals with diabetes mellitus. It is designed to mimic the body’s natural insulin response to meals, providing a quick onset of action and a shorter duration compared to regular human insulin . Insulin lispro is commonly marketed under brand names such as Humalog and Admelog .

Métodos De Preparación

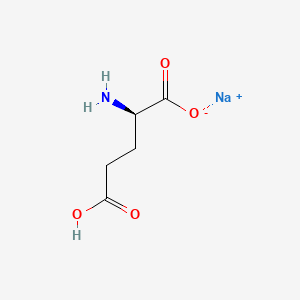

Synthetic Routes and Reaction Conditions: Insulin lispro is produced using recombinant DNA technology. The process involves inserting the gene responsible for insulin production into a bacterial or yeast host, which then synthesizes the insulin protein. The key modification in insulin lispro is the inversion of the amino acids lysine and proline at positions B28 and B29 of the insulin B-chain .

Industrial Production Methods: The industrial production of insulin lispro involves several steps:

Fermentation: The host organism (typically E. coli or Saccharomyces cerevisiae) is cultured in large fermentation tanks.

Purification: The insulin protein is extracted and purified through various chromatographic techniques.

Folding and Assembly: The insulin protein is folded into its active form and assembled into hexamers for stability.

Formulation: The final product is formulated with stabilizers and preservatives before being packaged for distribution.

Análisis De Reacciones Químicas

Types of Reactions: Insulin lispro undergoes various chemical reactions, including:

Oxidation: Insulin lispro can be oxidized, leading to the formation of disulfide bonds that stabilize its structure.

Reduction: Reduction reactions can break these disulfide bonds, potentially leading to the denaturation of the protein.

Substitution: The primary modification in insulin lispro is the substitution of lysine and proline at positions B28 and B29.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol.

Reaction Conditions: Typically carried out under controlled pH and temperature to maintain protein stability.

Major Products Formed:

Oxidation Products: Stabilized insulin lispro with intact disulfide bonds.

Reduction Products: Denatured insulin lispro with broken disulfide bonds.

Aplicaciones Científicas De Investigación

Insulin lispro has a wide range of applications in scientific research:

Chemistry: Used as a model protein to study protein folding, stability, and interactions.

Biology: Investigated for its role in cellular glucose uptake and metabolism.

Medicine: Widely used in clinical studies to evaluate its efficacy and safety in managing diabetes.

Industry: Employed in the development of insulin delivery systems, such as insulin pumps and pens

Mecanismo De Acción

Insulin lispro exerts its effects by binding to insulin receptors on the surface of target cells, such as liver, muscle, and adipose tissue. This binding activates the insulin receptor, leading to a cascade of intracellular signaling pathways that promote glucose uptake, glycogen synthesis, and inhibition of gluconeogenesis . The rapid onset of action is due to the quick dissociation of insulin lispro hexamers into monomers, which are readily absorbed into the bloodstream .

Comparación Con Compuestos Similares

Insulin Aspart: Another rapid-acting insulin analog with a similar onset and duration of action.

Insulin Glulisine: A rapid-acting insulin analog with slightly different pharmacokinetic properties.

Insulin Glargine: A long-acting insulin analog used for basal insulin coverage

Uniqueness of Insulin Lispro: Insulin lispro is unique due to its specific amino acid modification (lysine and proline inversion), which allows for a more rapid onset and shorter duration of action compared to regular human insulin and other rapid-acting analogs . This makes it particularly effective for controlling postprandial blood glucose levels.

Propiedades

Fórmula molecular |

C257H383N65O77S6 |

|---|---|

Peso molecular |

5808 g/mol |

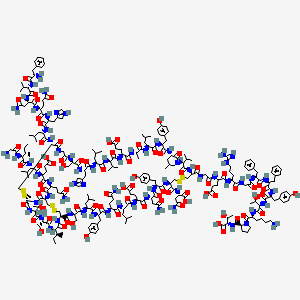

Nombre IUPAC |

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)251(392)317-204(130(21)22)247(388)287-158(75-82-200(349)350)217(358)282-155(71-78-189(263)335)221(362)308-183-116-403-404-117-184-242(383)305-178(111-324)239(380)294-162(88-123(7)8)224(365)295-168(95-140-53-61-146(329)62-54-140)227(368)283-153(69-76-187(261)333)218(359)290-161(87-122(5)6)222(363)285-157(74-81-199(347)348)220(361)302-174(101-190(264)336)234(375)298-170(97-142-57-65-148(331)66-58-142)230(371)309-182(241(382)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-152(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)226(367)297-167(94-139-48-38-33-39-49-139)229(370)299-171(98-143-59-67-149(332)68-60-143)237(378)319-207(134(26)326)252(393)288-159(50-40-41-83-258)254(395)322-85-43-52-186(322)245(386)321-209(136(28)328)256(398)399)311-249(390)203(129(19)20)316-235(376)164(90-125(11)12)292-228(369)169(96-141-55-63-147(330)64-56-141)296-223(364)160(86-121(3)4)289-210(351)133(25)277-215(356)156(73-80-198(345)346)286-246(387)202(128(17)18)315-236(377)165(91-126(13)14)293-232(373)173(100-145-106-270-120-276-145)301-238(379)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-243(183)384)244(385)320-208(135(27)327)253(394)306-179(112-325)240(381)318-206(132(24)30-2)250(391)312-184)307-225(366)163(89-124(9)10)291-231(372)172(99-144-105-269-119-275-144)300-219(360)154(70-77-188(262)334)284-233(374)175(102-191(265)337)303-248(389)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,368)(H,284,374)(H,285,363)(H,286,387)(H,287,388)(H,288,393)(H,289,351)(H,290,359)(H,291,372)(H,292,369)(H,293,373)(H,294,380)(H,295,365)(H,296,364)(H,297,367)(H,298,375)(H,299,370)(H,300,360)(H,301,379)(H,302,361)(H,303,389)(H,304,382)(H,305,383)(H,306,394)(H,307,366)(H,308,362)(H,309,371)(H,310,384)(H,311,390)(H,312,391)(H,313,339)(H,314,352)(H,315,377)(H,316,376)(H,317,392)(H,318,381)(H,319,378)(H,320,385)(H,321,386)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1 |

Clave InChI |

AIRYAONNMGRCGJ-FHFVDXKLSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N8CCC[C@H]8C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |

SMILES canónico |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N8CCCC8C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)

![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)

![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)